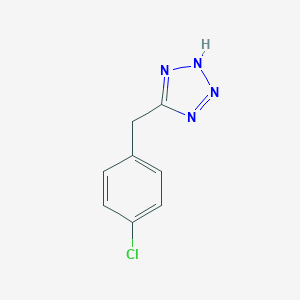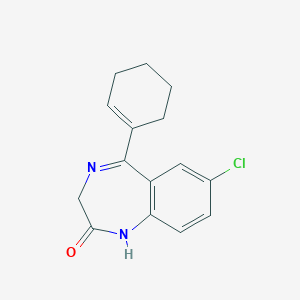
Dibismuth trizirconium nonaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibismuth trizirconium nonaoxide is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a type of metal oxide that consists of three different metals - bismuth, zirconium, and oxygen. The compound has a complex crystal structure, which makes it a fascinating subject of study. In
Aplicaciones Científicas De Investigación
Dibismuth trizirconium nonaoxide has several potential applications in the field of scientific research. One of the most promising applications is in the field of catalysis. The compound has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrolysis. It has also been studied for its potential use in gas sensing and environmental remediation.
Mecanismo De Acción
The mechanism of action of dibismuth trizirconium nonaoxide is not fully understood. However, it is believed that the compound's unique crystal structure plays a significant role in its catalytic activity. The compound's surface area and pore size also contribute to its catalytic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dibismuth trizirconium nonaoxide. However, studies have shown that the compound is biocompatible and has low toxicity, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dibismuth trizirconium nonaoxide is its catalytic activity, which makes it a valuable tool for various lab experiments. However, the compound's complex crystal structure and synthesis process can make it challenging to work with. Additionally, the limited research on its potential toxicity and biological effects makes it necessary to exercise caution when handling the compound.
Direcciones Futuras
There are several future directions for research on dibismuth trizirconium nonaoxide. One area of interest is the development of new synthesis methods that can produce the compound in larger quantities and with greater purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to understand the compound's mechanism of action and its potential toxicity and biological effects.
Conclusion:
In conclusion, dibismuth trizirconium nonaoxide is a fascinating compound that has several potential applications in the field of scientific research. Its unique properties and catalytic activity make it a valuable tool for various lab experiments. However, the compound's complex crystal structure and limited research on its potential toxicity and biological effects make it necessary to exercise caution when handling it. Further research is needed to fully understand the compound's mechanism of action and its potential applications in biomedicine and other fields.
Métodos De Síntesis
The synthesis of dibismuth trizirconium nonaoxide is a complex process that requires specific conditions and techniques. One of the most common methods for synthesizing this compound is the sol-gel method. In this method, metal alkoxides are dissolved in a solvent and then hydrolyzed to form a gel. The gel is then dried and calcined at high temperatures to form the final product. Other methods for synthesizing dibismuth trizirconium nonaoxide include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Propiedades
Número CAS |
12048-52-1 |
|---|---|
Nombre del producto |
Dibismuth trizirconium nonaoxide |
Fórmula molecular |
Bi2O7Zr2 |
Peso molecular |
712.4 g/mol |
Nombre IUPAC |
dibismuth;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Bi.7O.2Zr/q2*+3;7*-2;2*+4 |
Clave InChI |
JSIJEPSXALLBJJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
Otros números CAS |
12048-52-1 |
Sinónimos |
dibismuth trizirconium nonaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

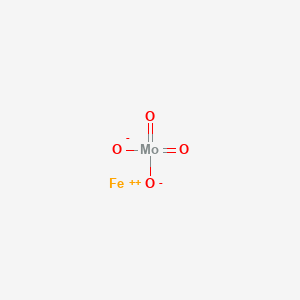

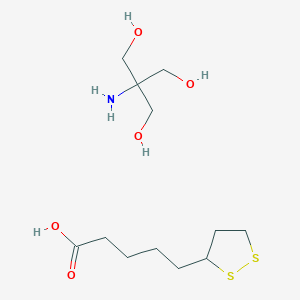

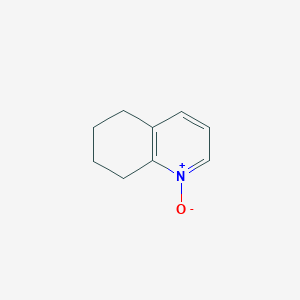
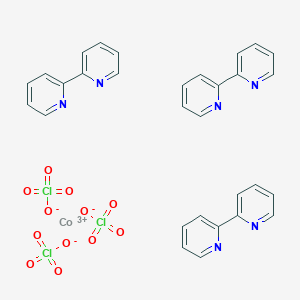
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

